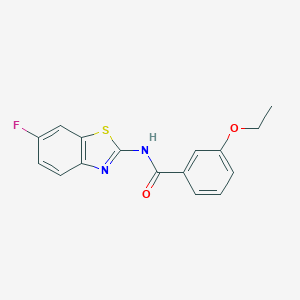![molecular formula C24H30N4O2S B251526 N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B251526.png)
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide typically involves a multi-step procedure. The synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with butanoyl chloride to form the butanoylpiperazine intermediate.
Attachment of the phenyl group: The butanoylpiperazine intermediate is then reacted with a phenyl isocyanate derivative to form the phenylcarbamothioyl intermediate.
Final coupling: The phenylcarbamothioyl intermediate is coupled with 3,5-dimethylbenzoyl chloride under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic and anti-HIV-1 agent.
Mechanism of Action
The mechanism of action of N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. It may also interact with other receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide: This compound has a similar structure but with a fluorine atom instead of the dimethyl groups, which may alter its biological activity.
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide: The presence of methoxy groups instead of methyl groups can lead to different chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O2S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C24H30N4O2S/c1-4-5-22(29)28-12-10-27(11-13-28)21-8-6-20(7-9-21)25-24(31)26-23(30)19-15-17(2)14-18(3)16-19/h6-9,14-16H,4-5,10-13H2,1-3H3,(H2,25,26,30,31) |
InChI Key |
UHVBHCOCDUSTAF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251444.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B251447.png)

![2-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251453.png)
![4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251459.png)
![4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251460.png)
![3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B251462.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B251464.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B251465.png)
![N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide](/img/structure/B251467.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
